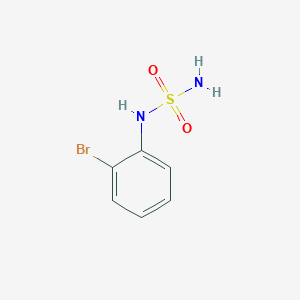

N-(2-Bromophenyl)aminosulfonamide

Description

Properties

IUPAC Name |

1-bromo-2-(sulfamoylamino)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-3-1-2-4-6(5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELYYFOWOZJBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 2 Bromophenyl Aminosulfonamide

Precursor Synthesis and Functionalization Strategies

The assembly of N-(2-bromophenyl)aminosulfonamide relies on the availability of two key precursors: 2-bromoaniline (B46623) and a suitable sulfonamoylating agent, typically sulfamoyl chloride.

The synthesis of 2-bromoaniline can be approached through several established routes. A classic method involves the reduction of o-nitro-bromobenzene using iron powder in the presence of an acid. guidechem.com The o-nitro-bromobenzene itself is often prepared from o-nitroaniline via a diazotization reaction followed by a Sandmeyer reaction with cuprous bromide. guidechem.comchemicalbook.com To enhance the purity of the o-nitro-bromobenzene intermediate and remove resinous by-products, steam distillation can be employed as a modified technique. guidechem.com

Alternative strategies for obtaining 2-bromoaniline include:

Direct bromination of aniline : This method uses bromine in a solvent like acetic acid, where the amino group directs bromination to the ortho and para positions. askfilo.com

From bromobenzene (B47551) : A multi-step sequence starting with bromobenzene involves sulfonation to block the para position, followed by nitration, reduction of the nitro group, and finally, removal of the sulfonic acid group. stackexchange.comechemi.com However, a more direct approach involves the nitration of bromobenzene and subsequent chromatographic separation of the ortho and para isomers. stackexchange.comechemi.com

From bromoacetanilide (B25293) : Hydrolysis of bromoacetanilide with sodium hydroxide (B78521) solution can also yield the target aniline. chemicalbook.com

The second key precursor, sulfamoyl chloride , can be synthesized by reacting chlorosulfonyl isocyanate (CSI) with formic acid. chemicalbook.com This reaction is typically performed in a solvent like toluene (B28343) under an inert atmosphere. chemicalbook.com Other methods for preparing sulfamoyl chlorides or their derivatives have been developed, including the reaction of t-butanol with CSI to form N-Boc-sulfamoyl chloride, a useful intermediate for synthesizing more complex sulfamides. nih.gov

Direct Sulfonamidation Approaches to the this compound Scaffold

The most direct and conventional method for constructing the this compound scaffold is the reaction between 2-bromoaniline and sulfamoyl chloride. This nucleophilic substitution reaction involves the amino group of 2-bromoaniline attacking the electrophilic sulfur atom of sulfamoyl chloride, leading to the formation of the N-S bond and the elimination of hydrogen chloride (HCl).

Typically, the reaction is carried out in the presence of a base to neutralize the HCl by-product, which drives the reaction to completion. Common bases include pyridine, triethylamine (B128534), or even an aqueous solution of sodium carbonate. sci-hub.se The general protocol for sulfonamide synthesis involves dissolving the amine in a suitable solvent, followed by the addition of the sulfonyl chloride and base, often at reduced temperatures to control the reaction's exothermicity.

A representative reaction would be:

Reactants : 2-Bromoaniline and Sulfamoyl Chloride

Solvent : Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

Base : Triethylamine or Pyridine

Product : this compound

While this method is straightforward, challenges can include the handling of reactive sulfamoyl chloride and the potential for side reactions. jsynthchem.com

Exploration of Novel Catalytic Systems for N-S Bond Formation

To overcome the limitations of traditional methods, research has focused on developing novel catalytic systems for the formation of the crucial N-S bond. These modern approaches offer milder reaction conditions, broader substrate scope, and improved efficiency.

Palladium-Catalyzed Cross-Coupling : A significant advancement involves the palladium-catalyzed coupling of arylboronic acids with sulfur dioxide surrogates, followed by chlorination and amination. nih.gov This allows for the convergent synthesis of aryl sulfonamides from readily available starting materials under mild conditions. nih.gov Another palladium-catalyzed method couples aryl iodides with a sulfur dioxide surrogate (DABSO), which can then be converted to the sulfonamide in a one-pot process. organic-chemistry.org

Copper-Catalyzed Reactions : Copper-based catalysts are cost-effective and have shown great efficacy in N-aryl sulfonamide synthesis. jsynthchem.com One approach involves a three-component reaction between aryldiazonium tetrafluoroborates, a sulfur dioxide source, and N-chloroamines, catalyzed by a copper complex. jsynthchem.com Another innovative copper-catalyzed method enables the conversion of aromatic carboxylic acids into sulfonyl chlorides, which can then be aminated in a one-pot synthesis, avoiding the isolation of the reactive intermediate. acs.org

Nickel-Catalyzed Photosensitized Coupling : A photosensitized nickel catalysis has been developed for the C-N bond formation between sulfonamides and aryl halides. princeton.edu This method provides access to a wide range of N-aryl sulfonamides and is believed to proceed through an energy-transfer mechanism involving a triplet excited Ni(II) complex. princeton.edu

Other Metal-Catalyzed C-H Functionalization : Direct sulfonamidation of aromatic C-H bonds using sulfonyl azides has emerged as a powerful strategy, with nitrogen gas as the only by-product. nih.govrsc.org Catalytic systems based on iridium, nih.gov cobalt, nih.gov and manganese nih.gov have been successfully employed for this transformation, often using a directing group to achieve regioselectivity.

These catalytic methodologies represent the forefront of sulfonamide synthesis, offering versatile and powerful alternatives to classical approaches.

Methodological Advancements in Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Research into related sulfonamide and amide syntheses provides valuable insights into potential enhancements.

Key parameters for optimization include the choice of solvent, base, catalyst, and temperature. For instance, in a palladium-catalyzed synthesis of arylsulfonyl chlorides, it was found that using anhydrous acetone (B3395972) as the solvent in combination with a catalytic amount of sodium carbonate (Na₂CO₃) significantly improved yields for challenging substrates. nih.gov In the synthesis of N-(4-bromophenyl)furan-2-carboxamide, an excellent yield was achieved using triethylamine as the base in dichloromethane at room temperature over 18 hours. nih.gov

The following table summarizes optimized conditions from various related synthetic procedures that could be adapted to enhance the synthesis of this compound.

| Parameter | Condition | Rationale / Potential Benefit | Source |

| Catalyst System | Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura coupling conditions for aryl-aryl bond formation, adaptable for C-N coupling. | nih.gov |

| Solvent | Anhydrous Acetone | Improved yields in Pd-catalyzed chlorosulfonylation. | nih.gov |

| Base | Catalytic Na₂CO₃ | Mild base that can improve yields in catalytic systems. | nih.gov |

| Reaction Medium | Water (under dynamic pH control) | Green solvent, simplifies product isolation via filtration after acidification. | sci-hub.sersc.org |

| Energy Input | Mechanochemistry (Ball Mill) | Solvent-free conditions, reduces waste, and can lead to cost-effective processes. | rsc.org |

| Temperature | 0°C to Room Temperature | Standard conditions for controlling exothermic reactions and ensuring stability of intermediates. | nih.govgoogle.com |

Careful selection and optimization of these parameters are essential for developing a robust, high-yielding, and scalable synthesis of the target compound.

Adherence to Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. Several strategies can be applied to the synthesis of this compound.

Use of Aqueous Media : A significant advancement is the development of sulfonamide syntheses in water. sci-hub.sersc.org By using equimolar amounts of the amine and sulfonyl chloride under dynamic pH control (maintained with sodium carbonate), the use of organic bases and solvents can be eliminated. The sulfonamide product often precipitates upon acidification and can be isolated by simple filtration, drastically reducing waste. sci-hub.sersc.org

Solvent-Free Mechanochemistry : Mechanochemical synthesis, using a ball mill, offers a solvent-free alternative for producing sulfonamides. rsc.org This method can involve a one-pot, two-step procedure starting from disulfides, which are oxidized and chlorinated in situ before amination. rsc.org This approach has a significantly lower E-factor (a measure of waste generated) compared to traditional solution-based methods. rsc.org

Alternative Reagents : The use of more stable and less hazardous reagents is a key green principle. For example, sodium sulfinate can be used as a stable, commercial sulfur source instead of highly reactive sulfonyl chlorides. researchgate.net Syntheses using sodium sulfinate can be performed in water, further enhancing the green credentials of the process. researchgate.net

Catalytic Processes : The novel catalytic systems discussed previously (Section 2.3) often align with green chemistry principles by enabling reactions under milder conditions, reducing the need for stoichiometric reagents, and improving atom economy. jsynthchem.comacs.org

By integrating these green methodologies, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Structural Elucidation and Conformational Analysis of N 2 Bromophenyl Aminosulfonamide and Analogues

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques provide invaluable insights into the molecular framework and electronic environment of N-(2-Bromophenyl)aminosulfonamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms and their connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most informative, providing a detailed map of the proton and carbon skeletons, respectively.

In a typical ¹H NMR spectrum of a related compound, 2-bromo-N-phenylacetamide, the signals corresponding to the aromatic protons appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. researchgate.net The chemical shifts and coupling patterns of these protons can reveal the substitution pattern on the phenyl ring. The proton of the sulfonamide group (SO₂NH) is expected to be a broad singlet, and its chemical shift can be sensitive to the solvent and concentration due to hydrogen bonding.

Table 1: Representative NMR Data for N-Aryl Amide Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-phenylacetamide | Aromatic protons, amide proton, methyl protons | Aromatic carbons, carbonyl carbon, methyl carbon |

| N-acetyl-4-chloroaniline rsc.org | 8.05 (s, 1H), 7.38-7.21 (m, 4H), 2.10 (s, 3H) | 168.9, 137.30, 128.52, 120.91, 22.01 |

| 4-Bromophenyl acetamide (B32628) rsc.org | Aromatic protons, amide proton, methyl protons | Aromatic carbons, carbonyl carbon, methyl carbon |

This table presents representative data for analogous structures to illustrate the expected regions for NMR signals. Specific data for this compound would require experimental acquisition.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. researchgate.net These methods are particularly sensitive to the presence of specific functional groups. nih.govnih.gov

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibration of the sulfonamide group typically appears as a sharp band in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are strong and readily identifiable, usually found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-N stretching and C-Br stretching vibrations will also give rise to characteristic bands in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information. While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule. nih.gov This often results in different vibrational modes being active or having different intensities in the two techniques. For instance, the symmetric vibrations of the sulfonyl group often produce strong Raman signals.

Mass Spectrometric Characterization

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis can further confirm the structure. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C bond, leading to characteristic fragment ions. For example, the loss of the SO₂NH₂ group or the bromophenyl group would result in predictable fragment masses, allowing for the piecing together of the molecular structure.

Solid-State Structural Determination via X-ray Crystallography

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.netresearchgate.net For this compound, hydrogen bonding is expected to be a dominant feature. The N-H proton of the sulfonamide group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and potentially the nitrogen atom can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks, significantly influencing the physical properties of the solid.

Other weaker interactions, such as C-H···O and C-H···π interactions, may also play a role in stabilizing the crystal structure. The presence of the bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···N interactions), which is a directional and increasingly recognized non-covalent interaction. A detailed analysis of the crystal packing would provide insights into how these various forces collectively dictate the supramolecular architecture of this compound in the solid state.

Computational Approaches to Conformational Landscape Exploration

The conformational flexibility of this compound and its analogues is a critical determinant of their chemical and physical properties. Computational chemistry offers powerful tools to explore the potential energy surface (PES) and identify stable conformers. q-chem.comnih.gov Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are instrumental in this exploration, providing detailed insights into the molecule's structural preferences. researchgate.netresearchgate.netnih.gov

A systematic search of the conformational space is often initiated by performing relaxed potential energy surface scans. q-chem.comq-chem.com This involves the systematic variation of key dihedral angles that define the orientation of the phenyl ring relative to the aminosulfonamide group. For this compound, the crucial dihedral angles are C(1)-C(2)-N-S and C(2)-N-S-O. By rotating these bonds in discrete steps and performing a geometry optimization at each step, a landscape of energy as a function of conformation is generated. q-chem.com

The choice of computational method is paramount for obtaining accurate results. DFT methods, particularly with hybrid functionals like B3LYP, are widely used as they provide a good balance between computational cost and accuracy, accounting for electron correlation effects. researchgate.netmdpi.com The inclusion of dispersion corrections (e.g., B3LYP-D3) is often necessary to accurately model non-covalent interactions, such as intramolecular hydrogen bonds, which can significantly influence conformational stability. mdpi.com The selection of the basis set, such as the Pople-style 6-31G* or 6-311++G**, is also critical for the reliability of the calculated geometries and energies. researchgate.netfrontiersin.org

From the PES scan, low-energy regions are identified, and the corresponding geometries are then fully optimized to locate the true energy minima on the potential energy surface. These optimized structures represent the stable conformers of the molecule. To confirm that these are true minima, vibrational frequency calculations are performed, where the absence of imaginary frequencies indicates a stable conformation. mdpi.com

The relative energies of these conformers provide an understanding of their population distribution at a given temperature according to the Boltzmann distribution. The computational analysis also yields a wealth of structural data for each conformer, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

For instance, a hypothetical conformational analysis of this compound using the B3LYP/6-31G* level of theory might identify several stable conformers. The relative energies and key dihedral angles for these conformers could be tabulated to illustrate the conformational preferences.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C(1)-C(2)-N-S (°) | Dihedral Angle C(2)-N-S-O(1) (°) | Dihedral Angle C(2)-N-S-O(2) (°) |

| I | 0.00 | 85.2 | 60.5 | -178.5 |

| II | 1.25 | -95.8 | 59.8 | 179.1 |

| III | 2.50 | 178.9 | 65.2 | -174.3 |

This table presents hypothetical data for illustrative purposes.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate intramolecular interactions, such as hydrogen bonding between the N-H donor and the oxygen atoms of the sulfonyl group or the bromine atom. mdpi.com These interactions can play a significant role in stabilizing certain conformations. The strength of these interactions can be estimated from the second-order perturbation energy, E(2).

The exploration of the conformational landscape through computational methods provides a foundational understanding of the structure-property relationships in this compound and its analogues. This knowledge is crucial for rationalizing their behavior in different chemical environments and for the design of new derivatives with tailored properties.

Chemical Reactivity and Derivatization Strategies for N 2 Bromophenyl Aminosulfonamide

Reactions at the Bromine Atom: Cross-Coupling Methodologies

The presence of a bromine atom on the aromatic ring of N-(2-Bromophenyl)aminosulfonamide makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. nih.gov For substrates like this compound, this reaction would involve the palladium-catalyzed coupling of the aryl bromide with various boronic acids or their esters. nih.govmdpi.comresearchgate.netmdpi.com This transformation typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the sulfonamide moiety. nih.gov While specific examples for this compound are not extensively documented, studies on similar fluorinated aryl bromides demonstrate the versatility of this method. mdpi.com For instance, the coupling of various aryl bromides with arylboronic acids proceeds efficiently, as detailed in the table below, suggesting a similar reactivity pattern for our title compound.

Table 1: Analogous Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | ~95 | mdpi.com |

| Bromobenzene (B47551) | Phenylboronic acid | (NHC)2PdBr2 | KOH | H2O/2-Propanol | High | nih.gov |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd2(dba)3 | K2CO3 | Toluene (B28343) | Good | mdpi.com |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Various Arylboronic acids | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 56-72 | nih.gov |

This table presents data from reactions on analogous aryl bromide compounds to illustrate the typical conditions and outcomes for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow the bromine atom of this compound to be substituted with a variety of primary or secondary amines, leading to N,N'-disubstituted diaminobenzene derivatives. The reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide. wikipedia.orgnih.gov The choice of ligand is crucial for achieving high efficiency and can be tailored to the specific amine and aryl halide substrates. researchgate.net The reaction is known for its broad substrate scope and functional group tolerance, making it a highly valuable tool in medicinal chemistry and materials science. wikipedia.orgresearchgate.net

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Halogenide | Arylhydrazine | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | Good | nih.gov |

| Aryl Bromide | N,N-diethylamino-tributyltin | PdCl2(P(o-Tolyl)3)2 | - | Toluene | High | libretexts.org |

| Aryl Halide | General Amines | Pd(0) / Phosphine Ligand | NaOtBu | Toluene | General | wikipedia.org |

Beyond the Suzuki and Buchwald-Hartwig reactions, the bromine atom of this compound can participate in other metal-catalyzed transformations. Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are a cost-effective alternative to palladium-based systems for forming C-N, C-O, and C-S bonds. nie.edu.sgrsc.org Modern protocols often utilize copper(I) or copper(II) salts with a suitable ligand and base to couple aryl bromides with a wide range of nucleophiles, including sulfonamides themselves. nih.gov

Recent research has demonstrated the feasibility of copper-catalyzed N-arylation of sulfonamides with aryl bromides under mild, and sometimes ligand-free, conditions. nie.edu.sg These reactions offer a direct route to creating more complex N-arylsulfonamide structures. For instance, a practical strategy for the C-N cross-coupling of sulfonamides with various aryl bromides has been reported using a copper catalyst, achieving good to excellent yields without the need for a specialized ligand. nie.edu.sg

Reactions at the Sulfonamide Nitrogen Atom

The sulfonamide group (-SO₂NH₂) contains acidic protons on the nitrogen atom, which can be readily deprotonated to form a nucleophilic anion. This reactivity allows for a range of derivatization strategies directly involving the nitrogen atom.

The nitrogen atom of the sulfonamide can be functionalized through N-alkylation and N-acylation. N-alkylation typically proceeds by deprotonating the sulfonamide with a base (e.g., NaH, LiH, Cs₂CO₃) to form the corresponding anion, which then acts as a nucleophile towards an alkylating agent like an alkyl halide. nih.gov Studies on related sulfonamides have shown that this method is effective for introducing a variety of alkyl groups. vulcanchem.comresearchgate.net For example, 5-bromothiophene-2-sulfonamide (B1270684) has been successfully N-alkylated using lithium hydride as a base followed by the addition of an alkyl bromide. nih.gov

N-acylation introduces an acyl group onto the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives are of significant interest due to their unique chemical properties and biological activities. semanticscholar.orgresearchgate.netsemanticscholar.org Common acylating agents include acyl chlorides and acid anhydrides, often used in the presence of a base or a Lewis acid catalyst. researchgate.netresearchgate.net A variety of catalysts, including P₂O₅/SiO₂ and bismuth salts, have been shown to efficiently promote the N-acylation of sulfonamides under mild or even solvent-free conditions. researchgate.netresearchgate.net

Table 3: General Methods for N-Acylation of Sulfonamides

| Sulfonamide Type | Acylating Agent | Catalyst/Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonamide (B165840) | Carboxylic Acid Anhydrides | P2O5/SiO2 | CH2Cl2 or Solvent-free | Good to Excellent | researchgate.net |

| Aryl/Alkyl Sulfonamides | N-Acylbenzotriazoles | NaH | THF, reflux | 76-100 | semanticscholar.org |

| Benzenesulfonamide | Carboxylic Acid Anhydrides | BiCl3 or Bi(OTf)3 | Solvent or Solvent-free | Good to Excellent | researchgate.net |

This table outlines effective, analogous methods for the N-acylation of various sulfonamides.

The dual functionality of this compound provides a template for synthesizing novel heterocyclic structures. Intramolecular cyclization can occur by forming a bond between the sulfonamide nitrogen and a position on the phenyl ring, or with a pre-installed side chain. One powerful strategy involves an intramolecular version of the cross-coupling reactions discussed previously. For instance, an intramolecular Buchwald-Hartwig or Ullmann-type reaction could be envisioned.

A more direct approach involves the N-alkylation of the sulfonamide with a reagent containing a second reactive group. Research on the related 2-azidobenzenesulfonamide (B1252160) has shown that N-alkylation with 5-bromopent-1-ene, followed by an intramolecular aminohydroxylation, yields an N-(2-azidoaryl)sulfonyl prolinol. nih.gov This product serves as a direct precursor to complex pyrrolobenzothiadiazepine ring systems, highlighting a sophisticated strategy for building fused heterocycles from a simple benzenesulfonamide scaffold. nih.gov Such a pathway, if applied to this compound, could lead to novel tricyclic sulfonamide-containing heterocycles.

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring of this compound is the primary site for electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is dictated by the directing effects and the activating or deactivating nature of the substituents already present on the benzene (B151609) ring, namely the bromine atom and the aminosulfonamide group (-NHSO₂NH₂).

The bromine atom is an ortho-, para-directing deactivator. This means it directs incoming electrophiles to the positions ortho and para to itself, but it also slows down the rate of reaction compared to unsubstituted benzene. The aminosulfonamide group's directing effect is more complex. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, which would suggest it is an activating ortho-, para-director. ucalgary.ca However, the strongly electron-withdrawing sulfonyl group (-SO₂) diminishes the nitrogen's ability to donate electron density. ucalgary.ca In many cases, to control the reactivity and prevent undesired side reactions, the amino group of arylamines is protected by converting it into an amide. ucalgary.calibretexts.org The aminosulfonamide group can be considered a form of N-acylation, which moderates the activating effect of the amino group. ucalgary.ca

Considering the combined effects of the bromo and aminosulfonamide substituents, electrophilic attack is most likely to occur at the positions para and ortho to the aminosulfonamide group, which are also ortho and para to the bromine atom. The steric hindrance from the bulky aminosulfonamide group may favor substitution at the para position. libretexts.org

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and yield.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | N-(2-Bromo-4-nitrophenyl)aminosulfonamide | The nitro group is directed to the position para to the activating aminosulfonamide group. |

| Br₂/FeBr₃ (Bromination) | N-(2,4-Dibromophenyl)aminosulfonamide | The incoming bromine atom is directed to the position para to the aminosulfonamide group. |

| SO₃/H₂SO₄ (Sulfonation) | 4-Amino-3-bromobenzenesulfonic acid derivative | Sulfonation is directed to the position para to the aminosulfonamide group. |

| RCOCl/AlCl₃ (Acylation) | N-(2-Bromo-4-acylphenyl)aminosulfonamide | The acyl group is directed to the position para to the aminosulfonamide group. |

This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual experimental results may vary.

Research on related compounds, such as N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, has shown that the bromophenyl ring can undergo transformations like the Suzuki-Miyaura cross-coupling reaction, indicating its potential for further functionalization. mdpi.com

Mechanistic Investigations of Derivatization Pathways

The derivatization of this compound can proceed through several mechanistic pathways, primarily involving the functional groups present in the molecule.

Electrophilic Aromatic Substitution Mechanism: As discussed in the previous section, the primary pathway for modifying the bromophenyl ring is through electrophilic aromatic substitution. The general mechanism involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. libretexts.orglumenlearning.com In the final step, a proton is eliminated from the ring to restore aromaticity. lumenlearning.com For instance, in the bromination of an aromatic ring, a Lewis acid catalyst like FeBr₃ is typically used to polarize the Br-Br bond, generating a more potent electrophile. lumenlearning.com

Nucleophilic Substitution/Coupling Reactions: The bromine atom on the phenyl ring allows for derivatization through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution on an aryl halide is generally difficult, it can be facilitated by the presence of strongly electron-withdrawing groups. In the case of this compound, the potential for such reactions would depend on the specific nucleophile and reaction conditions.

More versatile are palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki coupling reaction could be employed to replace the bromine atom with an alkyl, aryl, or vinyl group, significantly diversifying the structure of the parent molecule. The synthesis of styryl derivatives from N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide via a Suzuki-Miyaura cross-coupling reaction has been reported, demonstrating the feasibility of this approach on a similar scaffold. mdpi.com

Reactions at the Aminosulfonamide Group: The aminosulfonamide group itself can be a site for derivatization. The hydrogen atoms on the nitrogen atoms are potentially acidic and can be removed by a base. The resulting anion can then act as a nucleophile. For instance, alkylation or acylation at the nitrogen atoms could be achieved under appropriate basic conditions. The reactivity of this group is analogous to that of other sulfonamides and amides, which are known to undergo N-alkylation and N-acylation reactions. mdpi.comnih.govmdpi.comzsmu.edu.ua

Theoretical and Computational Chemistry Studies on N 2 Bromophenyl Aminosulfonamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of N-(2-Bromophenyl)aminosulfonamide. nih.gov Methods such as DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly used to optimize the molecular geometry and calculate various electronic and reactivity descriptors. nih.gov These calculations provide a detailed picture of the molecule's charge distribution, dipole moment, and sites susceptible to chemical reactions.

Table 1: Calculated Electronic and Reactivity Descriptors for a Representative Sulfonamide Structure Note: The following values are illustrative, based on typical results for analogous sulfonamide compounds from quantum chemical calculations and are not specific experimental values for this compound.

| Parameter | Illustrative Value | Significance |

| Dipole Moment | ~3.5 - 5.0 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential | ~8.0 - 9.0 eV | The energy required to remove an electron; a measure of nucleophilicity. |

| Electron Affinity | ~1.0 - 2.0 eV | The energy released upon adding an electron; a measure of electrophilicity. |

| Chemical Hardness | ~3.0 - 4.0 eV | Measures resistance to change in electron distribution; higher values indicate greater stability. |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Mobility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations model the movements of each atom in the molecule, providing a view of its flexibility, conformational changes, and interactions with its environment, such as a solvent. nih.govnih.gov

A key aspect of this compound's dynamic behavior is its conformational mobility. This primarily involves rotation around the single bonds, specifically the C-N bond connecting the phenyl ring to the sulfonamide group and the N-S bond within the sulfonamide moiety. Hindered rotation around these bonds can lead to distinct, stable conformations. mdpi.com MD simulations can map the energy landscape associated with these rotations, identifying the most probable conformations and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to interact with other molecules.

Computational Prediction and Validation of Reaction Mechanisms

Theoretical calculations are instrumental in predicting and validating potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. wikipedia.org

This involves calculating the energies of the starting materials, any intermediates, the transition states, and the final products. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the rate of the reaction. For this compound, computational studies could elucidate the mechanisms of its synthesis or its potential reactivity, such as electrophilic substitution on the phenyl ring or reactions at the sulfonamide group. These theoretical predictions provide a framework that can be tested and validated by experimental studies.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The distribution of these orbitals across the this compound structure highlights the most reactive sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Analysis of the electron density distribution, often visualized through a Molecular Electrostatic Potential (MESP) map, reveals the charge distribution. In this compound, electron-rich regions (negative potential) are expected around the electronegative oxygen and bromine atoms, while electron-poor regions (positive potential) would be found near the hydrogen atoms of the amine group.

Table 2: Representative Frontier Molecular Orbital Properties Note: These values are illustrative for this class of compounds and are used to demonstrate the type of data generated from FMO analysis.

| Parameter | Illustrative Value Range | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the propensity to donate electrons; higher (less negative) values suggest stronger nucleophilicity. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the propensity to accept electrons; lower (more negative) values suggest stronger electrophilicity. |

| HOMO-LUMO Gap | 5.5 to 6.5 eV | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.netyoutube.com |

Computational Assessment of Intramolecular and Intermolecular Interactions

Computational methods are essential for identifying and quantifying the non-covalent interactions that govern the structure and properties of this compound. These can be divided into interactions within a single molecule (intramolecular) and between different molecules (intermolecular).

Intramolecular Interactions: Due to the ortho substitution pattern, there is a potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen atom of the sulfonamide's N-H group and the adjacent bromine atom or one of the sulfonyl oxygen atoms. mdpi.com Computational analyses like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can confirm the presence and strength of such interactions. mdpi.comnih.gov

Table 3: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Nature |

| Intramolecular H-Bond | N-H (amine) | O (sulfonyl) or Br | Stabilizes molecular conformation. |

| Intermolecular H-Bond | N-H (amine) | O=S (sulfonyl) | Governs crystal packing and bulk properties. |

| Weak Intermolecular H-Bond | C-H (phenyl) | O=S (sulfonyl) | Contributes to crystal stability. |

| Weak Intermolecular H-Bond | C-H (phenyl) | Br | Contributes to crystal stability. researchgate.net |

Mechanistic Insights into Molecular Interactions of N 2 Bromophenyl Aminosulfonamide and Its Structural Analogues

Analysis of Non-Covalent Interactions: Hydrogen Bonding and Halogen Bonding

Non-covalent interactions are the cornerstone of molecular recognition, dictating how a molecule orients itself and interacts with its environment. In N-(2-Bromophenyl)aminosulfonamide, both hydrogen bonds and halogen bonds are anticipated to play significant roles.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) and the secondary amine (-NH-) are potent hydrogen bond donors and acceptors. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the hydrogen atoms on the nitrogen atoms are effective donors. These interactions are crucial for the formation of defined supramolecular structures in the solid state and for binding to biological targets. The interplay between hydrogen bonding and other non-covalent forces can lead to complex and highly stable molecular assemblies. nih.gov For instance, the formation of hydrogen-bond enhanced halogen bonds (HBeXBs) can significantly strengthen these interactions. osti.gov

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the C-Br covalent bond. nih.gov Halogen bonds are increasingly recognized for their importance in ligand-protein binding and can contribute significantly to binding affinity and selectivity. nih.gov Studies on related halo-aromatic compounds have demonstrated the directional nature of halogen bonds, typically with C-X···A angles close to 180°, where X is the halogen and A is the nucleophile. nsf.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H | O=S | 1.8 - 2.2 | 4 - 10 |

| Hydrogen Bond | N-H | N | 2.0 - 2.5 | 3 - 7 |

| Halogen Bond | C-Br | O | 2.8 - 3.2 | 2 - 5 |

| Halogen Bond | C-Br | N | 2.9 - 3.3 | 2 - 5 |

| Note: The data in this table are representative values for these types of interactions and are not specific experimental values for this compound. |

Investigation of Aromatic Stacking Interactions (e.g., π-π interactions)

The phenyl ring in this compound is capable of engaging in aromatic stacking, or π-π interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of aromatic rings. nih.gov The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. The presence of the electron-withdrawing bromine atom can influence the quadrupole moment of the aromatic ring, potentially favoring interactions with electron-rich aromatic systems. researchgate.net Such π-π stacking interactions are critical in stabilizing the tertiary structures of proteins and in the binding of aromatic ligands to their receptors. nih.govnih.gov In some cases, functional groups on the aromatic ring can be strategically used to suppress or enhance π-π stacking to control the solid-state properties of materials. rsc.org

Role of Molecular Conformation in Modulating Intermolecular Recognition

The three-dimensional shape, or conformation, of this compound is a key determinant of its interaction profile. The molecule possesses rotational freedom around the C-N and S-N bonds, allowing it to adopt various conformations. The specific torsion angles of these bonds will dictate the spatial orientation of the hydrogen bond donors and acceptors, the halogen bond donor, and the aromatic ring. This conformational flexibility allows the molecule to adapt its shape to fit into a binding pocket or to form specific supramolecular assemblies. Studies on a structural analogue, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, have shown that binding to human serum albumin induces conformational changes in the protein, highlighting the dynamic nature of these interactions. elsevierpure.com The interplay between intramolecular hydrogen bonds, which can stabilize certain conformations, and intermolecular interactions is a critical aspect of molecular recognition.

Theoretical Elucidation of Molecular Association Principles

Computational chemistry provides powerful tools to understand the principles governing the molecular association of this compound. Quantum mechanical calculations can be used to determine the strength and geometry of non-covalent interactions, such as hydrogen and halogen bonds. nih.govnsf.gov Molecular dynamics simulations can offer insights into the conformational landscape of the molecule and its dynamic behavior when interacting with other molecules or in different solvent environments. elsevierpure.comnih.gov For instance, theoretical studies can map the electrostatic potential surface of the molecule, identifying the electrophilic and nucleophilic regions that are prone to interaction. nsf.gov These computational approaches are invaluable for rationalizing experimental observations and for guiding the design of new molecules with specific binding properties.

Kinetic and Thermodynamic Characterization of Molecular Binding Events

To fully understand molecular interactions, it is essential to characterize the kinetics and thermodynamics of binding. Kinetics describes the rates of association and dissociation of a molecular complex, while thermodynamics provides information about the driving forces of binding, such as changes in enthalpy (ΔH) and entropy (ΔS). Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to measure these parameters. For example, studies on the interaction of a structural analogue with human serum albumin revealed a binding constant (Ka) in the range of 10⁶ M⁻¹, indicating a strong binding affinity. elsevierpure.com The thermodynamic signature of binding can reveal the nature of the dominant interactions; for instance, a negative enthalpy change is often associated with the formation of hydrogen bonds and van der Waals interactions, while changes in entropy can reflect conformational changes and the release of solvent molecules.

| Parameter | Description | Typical Method of Determination |

| Binding Constant (Ka) | Measures the strength of the binding affinity between two molecules at equilibrium. | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy |

| Dissociation Constant (Kd) | The reciprocal of the association constant, representing the concentration at which half of the binding sites are occupied. | Surface Plasmon Resonance (SPR), ITC |

| Enthalpy Change (ΔH) | The heat absorbed or released during a binding event, indicating the role of bond formation and breakage. | Isothermal Titration Calorimetry (ITC) |

| Entropy Change (ΔS) | The change in the degree of disorder of the system upon binding, reflecting conformational changes and solvent effects. | Calculated from ΔG and ΔH |

| Rate Constants (kon, koff) | Describe the rates of association and dissociation of the complex, respectively. | Surface Plasmon Resonance (SPR) |

| Note: This table describes the parameters used to characterize molecular binding events and the common techniques for their measurement. |

Future Directions and Advanced Research Perspectives for N 2 Bromophenyl Aminosulfonamide

Exploration of Novel Synthetic Methodologies for Structural Diversity

The future development of N-(2-Bromophenyl)aminosulfonamide and its derivatives is intrinsically linked to the innovation of synthetic methodologies that allow for greater structural diversity. Traditional methods for creating sulfonamides, such as the reaction of sulfonyl chlorides with amines, are well-established. nih.gov However, researchers are now looking towards more sophisticated and efficient techniques to modify the core structure of this compound.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would enable the substitution of the bromine atom on the phenyl ring with a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties. Such modifications would generate a library of novel compounds with potentially diverse electronic and steric properties.

Furthermore, advancements in C-H activation chemistry could provide a direct route to functionalize the phenyl ring without the need for pre-functionalization, offering a more atom-economical approach. The development of regioselective C-H functionalization methods would be particularly valuable for creating specific isomers with tailored properties.

The exploration of multicomponent reactions (MCRs) also presents an exciting opportunity. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, significantly improving synthetic efficiency. Designing MCRs that incorporate the this compound scaffold could rapidly generate a diverse range of structurally complex derivatives.

| Synthetic Methodology | Potential for Diversity | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | High | Broad functional group tolerance, well-established |

| C-H Activation | High | Atom economy, direct functionalization |

| Multicomponent Reactions | Very High | Step economy, rapid generation of complexity |

Development of Advanced Spectroscopic and Analytical Techniques for Compound Characterization

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their thorough characterization becomes paramount. While standard techniques like NMR and mass spectrometry are indispensable, the subtle structural nuances of novel derivatives may require more sophisticated approaches.

Two-dimensional NMR techniques, such as HSQC and HMBC, will be crucial for unambiguously assigning the complex proton and carbon spectra of new derivatives. In cases of stereoisomerism, advanced techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) could be employed to determine the absolute configuration of chiral centers.

For solid-state characterization, single-crystal X-ray diffraction remains the gold standard for elucidating the three-dimensional structure of crystalline derivatives. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's properties and for rational design in materials science. sigmaaldrich.com

Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in complementing experimental data. DFT can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra. It can also provide insights into the electronic structure and reactivity of new molecules.

Integration of High-Throughput Screening in Synthetic Methodologies

To accelerate the discovery of this compound derivatives with desired properties, the integration of high-throughput screening (HTS) techniques into the synthetic workflow is essential. durham.ac.uk HTS allows for the rapid screening of large libraries of compounds for a specific biological activity or material property.

By combining automated synthesis platforms with HTS, researchers can create a closed-loop system where libraries of derivatives are synthesized, screened, and the results are used to inform the design of the next generation of compounds. This iterative process can significantly shorten the timeline for identifying lead compounds for various applications.

For instance, in the context of medicinal chemistry, HTS could be used to screen for derivatives that exhibit inhibitory activity against a particular enzyme or receptor. rhhz.netsci-hub.seacs.org In materials science, HTS could be employed to identify derivatives with specific optical or electronic properties. The miniaturization of assays and the use of fluorescence-based readouts are key trends in HTS that enhance its efficiency and reduce costs.

Design and Synthesis of Architecturally Complex Derivatives of this compound

The this compound scaffold provides a versatile platform for the design and synthesis of architecturally complex molecules. The presence of the bromo and sulfonamide functionalities allows for orthogonal chemical modifications, enabling the construction of intricate three-dimensional structures.

One area of exploration is the synthesis of macrocyclic derivatives. By linking the amino group of the sulfonamide to another part of the molecule, either directly or through a linker, novel macrocycles with unique host-guest properties could be created. The size and shape of the macrocyclic cavity could be tuned by varying the length and nature of the linker.

Another approach is the incorporation of the this compound unit into larger, well-defined architectures such as dendrimers or polymers. This could lead to materials with emergent properties arising from the collective behavior of the individual monomer units. For example, polymers containing this moiety might exhibit interesting self-assembly or electronic properties.

The synthesis of derivatives with multiple stereocenters is another avenue for creating architectural complexity. The development of stereoselective synthetic methods will be crucial for accessing specific stereoisomers and investigating their unique biological or material properties.

Potential Contributions to Supramolecular Chemistry and Materials Science Research

The structural features of this compound, particularly the hydrogen-bonding capabilities of the sulfonamide group and the potential for halogen bonding involving the bromine atom, make it a promising building block in supramolecular chemistry and materials science. acs.org

In supramolecular chemistry, the sulfonamide group can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable and robust supramolecular synthons. rhhz.net These synthons can be used to assemble molecules into well-defined one-, two-, or three-dimensional networks. The study of these self-assembled structures can provide fundamental insights into non-covalent interactions and inform the design of new functional materials.

The presence of the bromine atom opens up the possibility of utilizing halogen bonding in the design of supramolecular assemblies. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, and they are increasingly being recognized as a powerful tool for crystal engineering and the construction of functional materials.

In materials science, derivatives of this compound could find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). By tuning the electronic properties of the molecule through synthetic modifications, it may be possible to create materials with desirable charge transport and photophysical properties. Furthermore, the ability of these molecules to self-assemble into ordered structures could be exploited to enhance device performance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Bromophenyl)aminosulfonamide to ensure high yield and purity?

- Methodological Answer : A two-step synthesis is commonly employed. First, bromophenyl precursors are functionalized via sulfonylation using HgCl₂ as a catalyst in tetrahydrofuran (THF) at 20°C for 18 hours (96% yield). The second step involves coupling reactions with Pd(PPh₃)₄ in toluene under heating, yielding 87% purity after purification with K₂CO₃/NaOtBu. Multi-step protocols should prioritize inert atmospheres and chromatographic purification to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic proton environments and sulfonamide group integration. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 335.22 for C₁₄H₁₁BrN₂OS). Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹). Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C for 14 days. Monitor degradation via HPLC-MS to detect hydrolysis products like 2-bromoaniline (m/z 172) and N-(2-bromophenyl)acrylamide. β-elimination dominates in neutral/alkaline media, while acidic conditions favor amide bond cleavage. Quantify impurities using calibration curves and report degradation kinetics .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular packing and conformation of this compound derivatives?

- Methodological Answer : SC-XRD reveals monoclinic crystal systems (e.g., space group P2₁/c, β = 95.48°, a = 10.58 Å, b = 13.15 Å, c = 14.24 Å). Data collected at 100 K with MoKα radiation (λ = 0.71073 Å) refine structures using SHELXL-97. Analyze intermolecular interactions (e.g., C–H···O, π-stacking) with Mercury software to correlate packing with solubility .

Q. What strategies address contradictions in crystallographic data for sulfonamide derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or solvent inclusion. Compare multiple datasets (e.g., CCDC entries) and perform Hirshfeld surface analysis to assess hydrogen-bonding variability. Use R-factor convergence (<0.05) and wR₂ (<0.10) as quality metrics. For ambiguous cases, supplement with DFT calculations to validate molecular geometry .

Q. How can researchers evaluate the pharmacological potential of this compound analogs as antidiabetic agents?

- Methodological Answer : Perform in vitro assays targeting α-glucosidase or PPAR-γ receptors. For example, measure IC₅₀ values using enzymatic inhibition assays (e.g., pNPG substrate hydrolysis). Complement with molecular docking (AutoDock Vina) to predict binding affinities to active sites. Prioritize analogs with low cytotoxicity (tested via MTT assay on HepG2 cells) and favorable ADMET profiles .

Q. What advanced chromatographic methods separate and quantify degradation impurities in this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid). Detect impurities like 2-bromoaniline at 254 nm. For trace analysis, employ UPLC-QTOF-MS in positive ion mode (ESI+) with a mass accuracy <5 ppm. Validate method precision (%RSD <2.0) and LOD/LOQ (ng/mL range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.